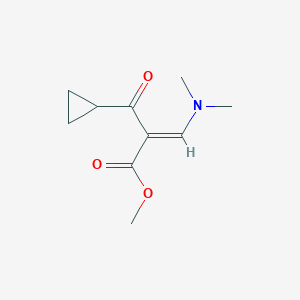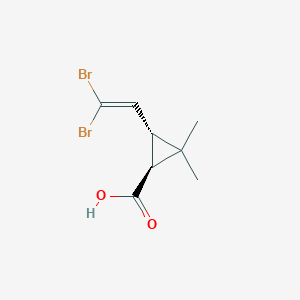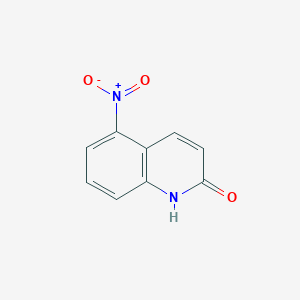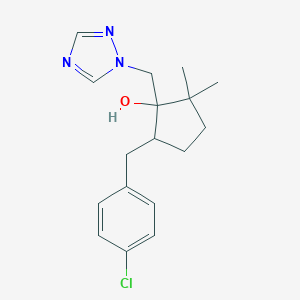
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol, also known as 7-Iodo-DMT, is a chemical compound that has gained interest among researchers due to its potential applications in scientific research.
Mechanism Of Action
The mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the activation of the 5-HT2A receptor, which leads to the modulation of various neurotransmitter systems, including dopamine, glutamate, and GABA. This modulation results in altered perception, mood, and cognition. The exact mechanism of action of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is not fully understood and requires further research.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol have been studied in animal models. It has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its hallucinogenic effects. Additionally, it has been shown to increase heart rate and blood pressure, similar to other psychedelics. These effects may be attributed to the activation of the sympathetic nervous system.
Advantages And Limitations For Lab Experiments
One advantage of using (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol in lab experiments is its high affinity for the 5-HT2A receptor, which allows for the selective activation of this receptor. Additionally, its unique chemical structure may provide insights into the structure-activity relationship of psychedelics. However, one limitation is its potential for inducing hallucinogenic effects in researchers, which may affect the validity of the results.
Future Directions
There are several future directions for research on (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. One direction is to further investigate its mechanism of action and its effects on neurotransmitter systems. Additionally, studies on its potential therapeutic applications, particularly in the treatment of psychiatric disorders, may be of interest. Furthermore, the development of novel analogs of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol may provide insights into the structure-activity relationship of psychedelics.
Conclusion:
In conclusion, (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its high affinity for the 5-HT2A receptor and its unique chemical structure make it a promising candidate for further research. However, its potential for inducing hallucinogenic effects and its limitations in lab experiments should be taken into consideration. Further research on its mechanism of action, therapeutic applications, and development of novel analogs may provide valuable insights into the field of psychedelics.
Synthesis Methods
The synthesis of (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol involves the reaction of 2,5-dimethoxyphenethylamine with iodine monochloride in the presence of acetic acid. The resulting product is then reduced with sodium borohydride to obtain (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol. This synthesis method has been reported by several researchers, including Shulgin and Carter (1975) and Nichols et al. (2002).
Scientific Research Applications
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT2A receptor. This receptor is involved in various physiological and behavioral processes, including mood regulation, perception, and cognition. The activation of this receptor by (2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol has been shown to induce hallucinogenic effects, similar to those observed with other psychedelics such as LSD and psilocybin.
properties
CAS RN |
888723-91-9 |
|---|---|
Product Name |
(2S,3S,4aR,6S,8aR)-2,3,4a,5,6,8a-Hexahydro-7-iodo-2,3-dimethoxy-2,3,6-trimethyl-1,4-benzodioxin-6-ol |
Molecular Formula |
C13H21IO5 |
Molecular Weight |
384.21 g/mol |
IUPAC Name |
(2S,3S,4aR,7S,8aR)-6-iodo-2,3-dimethoxy-2,3,7-trimethyl-8,8a-dihydro-4aH-1,4-benzodioxin-7-ol |
InChI |
InChI=1S/C13H21IO5/c1-11(15)7-9-8(6-10(11)14)18-12(2,16-4)13(3,17-5)19-9/h6,8-9,15H,7H2,1-5H3/t8-,9-,11+,12+,13+/m1/s1 |
InChI Key |
HWKCEKOCWQHZNV-QVWLAYSOSA-N |
Isomeric SMILES |
C[C@@]1(C[C@@H]2[C@@H](C=C1I)O[C@]([C@@](O2)(C)OC)(C)OC)O |
SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Canonical SMILES |
CC1(CC2C(C=C1I)OC(C(O2)(C)OC)(C)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




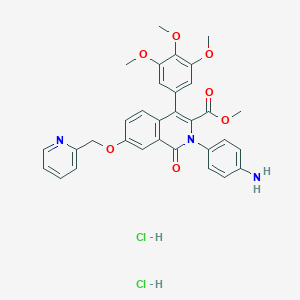
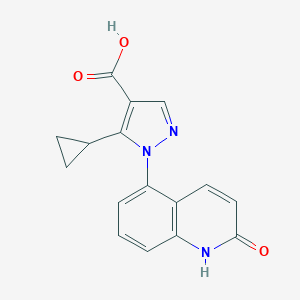
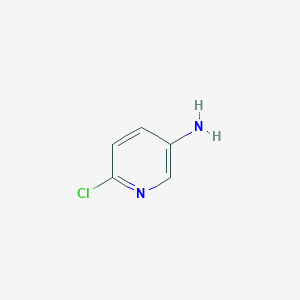

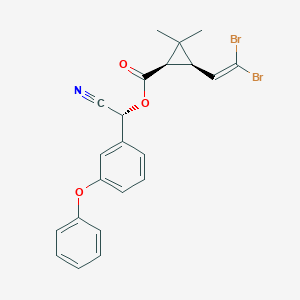
![[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41696.png)
